molecular formula C15H13N3O4S B5249664 N-(2-ethylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(2-ethylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No.: B5249664
M. Wt: 331.3 g/mol
InChI Key: WGVWPOURALMBEP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazolone derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins involved in various biological processes. For example, the compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme InhA, which is involved in the biosynthesis of mycolic acids. Similarly, it has been reported to inhibit the activity of HIV-1 integrase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been reported to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. The compound exhibits a wide range of biological activities, which makes it suitable for studying various biological processes. However, there are also some limitations to its use. The compound is highly reactive and may undergo degradation or oxidation under certain conditions. Additionally, its solubility in water is relatively low, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of N-(2-ethylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide. One potential application is in the development of new drugs for the treatment of tuberculosis. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, and further studies may lead to the development of more effective anti-tuberculosis drugs. Another potential application is in the treatment of cancer. The compound has been shown to induce apoptosis in cancer cells, and further studies may lead to the development of new anticancer drugs. Additionally, the compound may have potential applications in the field of material science, such as in the development of new sensors or catalysts.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide involves the reaction of 2-ethylphenylamine with 6-nitro-1,2-benzisothiazol-3-one in the presence of an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The resulting compound is then treated with sulfuric acid to obtain the final product. The yield of the synthesis is around 50-60%, and the purity can be increased by recrystallization.

Scientific Research Applications

N-(2-ethylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The compound has shown promising results in the treatment of various diseases, such as tuberculosis, HIV, cancer, and Alzheimer's disease.

Properties

IUPAC Name

N-(2-ethylphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-2-10-5-3-4-6-13(10)16-15-12-8-7-11(18(19)20)9-14(12)23(21,22)17-15/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVWPOURALMBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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